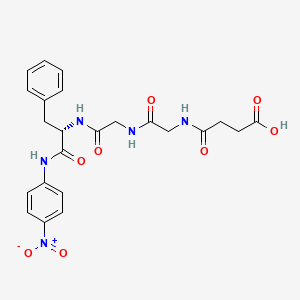

Suc-Gly-Gly-Phe-pNA

Description

Propriétés

IUPAC Name |

4-[[2-[[2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O8/c29-19(10-11-22(32)33)24-13-20(30)25-14-21(31)27-18(12-15-4-2-1-3-5-15)23(34)26-16-6-8-17(9-7-16)28(35)36/h1-9,18H,10-14H2,(H,24,29)(H,25,30)(H,26,34)(H,27,31)(H,32,33)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYIUBWVKZQDOG-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68982-90-1 | |

| Record name | N-(3-Carboxy-1-oxopropyl)glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68982-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Succinylglycyl-phenylalanine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068982901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-carboxypropionyl)glycylglycyl-N-(p-nitrophenyl)-3-phenyl-L-alaninamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chromogenic Substrate Suc-Gly-Gly-Phe-pNA: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-Glycyl-Glycyl-Phenylalanine-p-nitroanilide (Suc-Gly-Gly-Phe-pNA) is a synthetic chromogenic substrate extensively utilized in biochemical research to assay the enzymatic activity of chymotrypsin and other chymotrypsin-like serine proteases. Its specificity for these enzymes, coupled with a straightforward colorimetric readout, makes it a valuable tool in enzyme kinetics, inhibitor screening, and diagnostics. This technical guide provides a comprehensive overview of the use of this compound in research, including its mechanism of action, quantitative kinetic parameters, detailed experimental protocols, and its application in studying cellular signaling pathways.

Core Principles and Mechanism of Action

This compound is an oligopeptide mimic of a natural chymotrypsin substrate. The enzyme specifically recognizes and cleaves the peptide bond on the C-terminal side of the phenylalanine residue. This cleavage releases the p-nitroaniline (pNA) moiety, which is a chromophore. In its uncleaved state, the substrate is colorless. However, upon enzymatic hydrolysis, the liberated pNA exhibits a distinct yellow color with a maximum absorbance at 405 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the chymotrypsin activity under defined conditions.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of this compound with bovine pancreatic α-chymotrypsin.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₅N₅O₈ | [2] |

| Molecular Weight | 499.47 g/mol | [2] |

| CAS Number | 68982-90-1 | [2] |

Table 2: Kinetic Parameters of Bovine α-Chymotrypsin with this compound

| Parameter | Value | Reference |

| K_m_ | 1.6 mM | [3][4] |

| V_max_ | Not readily available in the searched literature | |

| k_cat_ | Not readily available in the searched literature |

Table 3: Optimal Assay Conditions for Chymotrypsin with this compound

| Condition | Optimal Range/Value | Reference |

| pH | 7.5 - 9.0 | |

| Temperature | 37 - 50 °C | |

| Wavelength for Detection | 405 nm | [1] |

Experimental Protocols

Detailed Methodology for a Standard Chymotrypsin Activity Assay

This protocol is adapted for a 96-well microplate format, allowing for high-throughput analysis.

1. Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl buffer with 0.01 M CaCl₂, pH 9.0.

-

Dissolve Tris base and calcium chloride in deionized water.

-

Adjust the pH to 9.0 with HCl.

-

Store at 4°C.

-

-

Substrate Stock Solution (e.g., 50 mM):

-

Dissolve this compound in dimethyl sulfoxide (DMSO).

-

Store in small aliquots at -20°C, protected from light.

-

-

Working Substrate Solution (e.g., 1 mM):

-

Dilute the substrate stock solution in the assay buffer to the desired final concentration. Prepare this solution fresh before each experiment.

-

-

Enzyme Solution (Bovine α-Chymotrypsin):

-

Prepare a stock solution of chymotrypsin in 1 mM HCl.

-

Further dilute the enzyme in cold assay buffer to a working concentration that yields a linear rate of absorbance change over the desired time course. The optimal concentration should be determined empirically.

-

2. Assay Procedure:

-

Plate Setup: Add 180 µL of the working substrate solution to each well of a 96-well microplate.

-

Pre-incubation: Equilibrate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate Reaction: Add 20 µL of the enzyme solution to each well to initiate the reaction. For a negative control, add 20 µL of assay buffer without the enzyme.

-

Kinetic Measurement: Immediately place the microplate in a plate reader pre-set to the assay temperature.

-

Data Acquisition: Measure the absorbance at 405 nm every 30-60 seconds for a period of 10-30 minutes.

3. Data Analysis:

-

Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction by plotting absorbance against time. The slope of the linear portion of this curve (ΔAbs/Δt) represents the reaction rate.

-

Convert Absorbance to Molar Concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of pNA production. The molar extinction coefficient (ε) for pNA at 405 nm is approximately 8,800 M⁻¹cm⁻¹. The path length (l) for a standard 96-well plate is typically around 0.5 cm for a 200 µL volume, but should be confirmed for the specific instrument used.

-

Determine Enzyme Activity: Express the enzyme activity in standard units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Signaling Pathways and Logical Relationships

While chymotrypsin is primarily known as a digestive enzyme, recent research has unveiled its role in cellular signaling, particularly through the activation of Protease-Activated Receptors (PARs).

Chymotrypsin-Mediated Activation of PAR2 Signaling

Chymotrypsin can cleave the N-terminal extracellular domain of PAR2, a G-protein coupled receptor. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. This initiates a downstream signaling cascade with significant physiological consequences.

// Nodes Chymotrypsin [label="Chymotrypsin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAR2 [label="PAR2", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2]; Gq [label="Gq", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK_pathway [label="MAPK/ERK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription [label="Gene\nTranscription", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammatory\nResponse", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Chymotrypsin -> PAR2 [label="Cleavage &\nActivation", color="#202124", fontcolor="#202124"]; PAR2 -> Gq [label=" ", color="#202124"]; Gq -> PLC [label=" ", color="#202124"]; PLC -> PIP2 [label="Hydrolysis", color="#202124", fontcolor="#202124"]; PIP2 -> IP3 [label=" ", style=dashed, arrowhead=none, color="#5F6368"]; PIP2 -> DAG [label=" ", style=dashed, arrowhead=none, color="#5F6368"]; IP3 -> ER [label="Binds to\nreceptor", color="#202124", fontcolor="#202124"]; ER -> Ca_release [label=" ", color="#202124"]; DAG -> PKC [label="Activation", color="#202124", fontcolor="#202124"]; PKC -> ERK_pathway [label=" ", color="#202124"]; Ca_release -> ERK_pathway [label=" ", style=dashed, color="#5F6368"]; ERK_pathway -> Transcription [label=" ", color="#202124"]; Transcription -> Inflammation [label=" ", style=dashed, color="#5F6368"]; }

Caption: Chymotrypsin activates PAR2, leading to Gq-mediated signaling, calcium release, and MAPK/ERK pathway activation.

Experimental Workflow for Chymotrypsin Kinetic Assay

The following diagram outlines the logical flow of a typical kinetic experiment using this compound.

// Nodes Reagent_Prep [label="Reagent Preparation\n(Buffer, Substrate, Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; Plate_Setup [label="Plate Setup\n(Add Working Substrate Solution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pre_incubation [label="Pre-incubation\n(Equilibrate at Assay Temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_Start [label="Initiate Reaction\n(Add Enzyme Solution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Acquisition [label="Kinetic Measurement\n(Read Absorbance at 405 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Calculate V₀, Enzyme Activity)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Results [label="Results\n(Kinetic Parameters, Inhibition Constants)", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Reagent_Prep -> Plate_Setup [color="#202124"]; Plate_Setup -> Pre_incubation [color="#202124"]; Pre_incubation -> Reaction_Start [color="#202124"]; Reaction_Start -> Data_Acquisition [color="#202124"]; Data_Acquisition -> Data_Analysis [color="#202124"]; Data_Analysis -> Results [color="#202124"]; }

Caption: Workflow for a chymotrypsin kinetic assay using a chromogenic substrate.

Conclusion

This compound remains a cornerstone substrate for the in vitro characterization of chymotrypsin and related proteases. Its reliability, ease of use, and the wealth of historical data make it an excellent choice for a wide range of research applications, from fundamental enzyme kinetics to high-throughput screening for novel inhibitors. Furthermore, the growing understanding of chymotrypsin's role in cellular signaling opens new avenues for research where this substrate can be employed to investigate the enzymatic activity in more complex biological contexts. This guide provides the foundational knowledge and practical protocols for the effective utilization of this compound in the modern research laboratory.

References

The Specificity of Suc-Gly-Gly-Phe-pNA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the substrate specificity of N-Succinyl-Glycyl-Glycyl-Phenylalanine-p-nitroanilide (Suc-Gly-Gly-Phe-pNA). Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the enzymatic cleavage of this chromogenic substrate, including detailed kinetic data, experimental protocols, and relevant signaling pathways.

Introduction

This compound is a synthetic peptide substrate widely utilized in biochemical assays to measure the activity of certain proteases. Its structure, featuring a phenylalanine residue adjacent to a p-nitroanilide (pNA) group, makes it a prime target for chymotrypsin and other chymotrypsin-like serine proteases. Cleavage of the amide bond C-terminal to the phenylalanine releases the yellow chromophore p-nitroaniline, which can be quantified spectrophotometrically, providing a direct measure of enzymatic activity. This guide will delve into the specificity of this substrate with key enzymes, providing the technical details necessary for its effective use in research and development.

Enzyme Specificity and Kinetic Parameters

The utility of this compound as a research tool is defined by its specificity towards certain proteases. While it is predominantly known as a substrate for α-chymotrypsin, its interaction with other enzymes such as cathepsin G and human leukocyte elastase is also of significant interest.

α-Chymotrypsin

α-Chymotrypsin, a digestive serine protease, exhibits a strong preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids, particularly phenylalanine, tryptophan, and tyrosine. This makes this compound an excellent substrate for this enzyme. The kinetic parameters for the hydrolysis of this compound by bovine pancreatic α-chymotrypsin are well-characterized.

Cathepsin G

Human Leukocyte Elastase (HLE)

Human Leukocyte Elastase (HLE), another serine protease from neutrophil granules, preferentially cleaves after small aliphatic amino acids such as valine and alanine[2]. It has been reported that HLE does not hydrolyze the similar substrate Suc-AAPF-pNA. This suggests a low to negligible activity of HLE towards this compound, highlighting the substrate's specificity for chymotrypsin-like enzymes.

Quantitative Data Summary

The following table summarizes the available kinetic parameters for the interaction of key proteases with this compound and a closely related substrate.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| α-Chymotrypsin | This compound | 1.6[3][4] | - | - |

| Cathepsin G | Suc-AAPF-pNA | 1.7[1] | - | - |

| Human Leukocyte Elastase | Suc-AAPF-pNA | - | - | No reported hydrolysis |

Note: Data for kcat and kcat/Km for this compound with these enzymes is not consistently reported in the surveyed literature. The data for Suc-AAPF-pNA is included as a proxy for Cathepsin G and HLE specificity.

Experimental Protocols

A detailed methodology for a standard enzymatic assay using this compound is provided below. This protocol can be adapted for specific experimental needs.

General Assay for Protease Activity using this compound

Objective: To determine the enzymatic activity of a protease (e.g., chymotrypsin) by measuring the rate of p-nitroaniline release from this compound.

Materials:

-

Protease solution (e.g., bovine α-chymotrypsin) of known concentration.

-

This compound substrate.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂.

-

Solvent for substrate: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Spectrophotometer capable of reading absorbance at 405-410 nm.

-

96-well microplate or cuvettes.

-

Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C).

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMF or DMSO.

-

Working Substrate Solution: Dilute the stock solution with Assay Buffer to achieve the desired final concentrations for the assay (e.g., a range of concentrations from 0.1 mM to 5 mM for kinetic studies).

-

Enzyme Solution: Prepare a working solution of the protease in Assay Buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure a linear rate of reaction over the desired time course.

-

-

Assay Setup:

-

Pipette the appropriate volume of Assay Buffer into each well of the microplate or cuvette.

-

Add the desired volume of the Working Substrate Solution to each well.

-

Pre-incubate the plate/cuvettes at the desired temperature for 5 minutes to allow for temperature equilibration.

-

-

Initiation of Reaction:

-

To start the reaction, add the Enzyme Solution to each well.

-

Mix gently but thoroughly.

-

-

Measurement of Absorbance:

-

Immediately begin monitoring the increase in absorbance at 405-410 nm over time. Readings should be taken at regular intervals (e.g., every 30 or 60 seconds) for a period sufficient to establish a linear rate (typically 5-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm and pH 7.5).

-

For kinetic parameter determination, plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Signaling Pathways and Biological Context

The proteases that interact with this compound are involved in distinct biological processes. Understanding these pathways is crucial for interpreting experimental results and for drug development efforts targeting these enzymes.

Chymotrypsin Activation Pathway

Chymotrypsin is synthesized as an inactive zymogen, chymotrypsinogen, in the pancreas to prevent autodigestion. Its activation is a critical step in the digestive cascade in the small intestine.

Caption: Activation cascade of chymotrypsin from its zymogen precursor.

Cathepsin G Signaling in Inflammation

Cathepsin G, released by neutrophils during inflammation, can activate Protease-Activated Receptor 4 (PAR4) on platelets, leading to platelet aggregation and amplification of the inflammatory response. This is a distinct pathway from thrombin-mediated PAR4 activation.

Caption: Cathepsin G activates PAR4, initiating downstream signaling.

Experimental Workflow for Kinetic Analysis

The logical flow of a typical kinetic experiment using this compound is outlined below.

Caption: Step-by-step workflow for a protease kinetic assay.

Conclusion

This compound is a valuable tool for the specific and sensitive measurement of chymotrypsin and chymotrypsin-like protease activity. Its utility is underscored by its high specificity, which allows for the differentiation of these enzymes from other proteases such as human leukocyte elastase. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective application of this substrate in a variety of research and drug development contexts, from basic enzymatic characterization to the investigation of complex inflammatory signaling pathways.

References

Suc-Gly-Gly-Phe-pNA mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Suc-Gly-Gly-Phe-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of N-Succinyl-Glycyl-Glycyl-Phenylalanine-p-nitroanilide (this compound) as a chromogenic substrate for chymotrypsin. This document outlines the enzymatic reaction, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core biochemical pathways and workflows.

Core Mechanism of Action

This compound serves as a specific substrate for the serine protease α-chymotrypsin. The fundamental principle of its action lies in the enzymatic cleavage of the amide bond between the phenylalanine (Phe) residue and the p-nitroaniline (pNA) moiety.[1] Chymotrypsin is an endopeptidase that preferentially hydrolyzes peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[2]

The enzymatic reaction is catalyzed by the catalytic triad within the active site of chymotrypsin, which consists of serine-195, histidine-57, and aspartate-102. The hydrolysis of this compound proceeds through a two-step mechanism: acylation and deacylation, which involves the formation of a transient acyl-enzyme intermediate.

Upon cleavage, the p-nitroaniline molecule is released. While the intact substrate is nearly colorless, the liberated p-nitroaniline has a distinct yellow color and exhibits strong absorbance at a wavelength of 405-410 nm.[3][4] This chromogenic property allows for a continuous and direct spectrophotometric measurement of the enzymatic activity, as the rate of p-nitroaniline release is directly proportional to the chymotrypsin activity.[3][4]

Quantitative Data

The interaction between chymotrypsin and its substrate this compound can be characterized by Michaelis-Menten kinetics. The following table summarizes the available quantitative data for this interaction.

| Enzyme | Substrate | Km | kcat | Vmax |

| α-Chymotrypsin | This compound | 1.6 mM[5][6] | Not Found | Not Found |

Experimental Protocols

The following is a detailed methodology for a typical enzyme kinetics assay to determine the activity of α-chymotrypsin using this compound as a substrate. This protocol is synthesized from established methods for similar chymotrypsin assays.

Materials and Reagents

-

α-Chymotrypsin (from bovine pancreas)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Calcium chloride (CaCl2)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates (for microplate reader assays) or cuvettes (for spectrophotometer assays)

Preparation of Solutions

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 10 mM CaCl2. Adjust the pH to 8.0 at the desired reaction temperature (e.g., 25°C or 37°C).

-

Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 20 mM. Store this stock solution in aliquots at -20°C.

-

Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer, such as 1 mM HCl, to a concentration of 1 mg/mL. Store in aliquots at -20°C or -80°C.

-

Working Enzyme Solution: On the day of the experiment, dilute the enzyme stock solution with the assay buffer to the desired final concentration (e.g., 1-10 µg/mL). Keep the working enzyme solution on ice.

Assay Procedure (96-Well Plate Format)

-

Substrate Dilution: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., 0.1 mM to 5 mM).

-

Assay Setup: To each well of a 96-well microplate, add the following in order:

-

X µL of assay buffer

-

Y µL of the diluted substrate solution

-

Total volume should be brought to a pre-final volume (e.g., 180 µL) with assay buffer.

-

-

Pre-incubation: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding Z µL of the working enzyme solution to each well, bringing the final volume to, for example, 200 µL. Mix gently by pipetting or using a plate shaker.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader. Measure the increase in absorbance at 405 nm over time (e.g., every 30-60 seconds) for a duration of 10-15 minutes.

Data Analysis

-

Calculate the initial reaction velocity (V0): Determine the initial rate of the reaction by plotting absorbance versus time for each substrate concentration. The slope of the linear portion of this curve corresponds to the initial velocity (ΔAbs/Δt).

-

Convert absorbance to concentration: Convert the rate of change in absorbance to the rate of product formation (in M/s) using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 8,800 M-1cm-1 at 410 nm and pH 7.5), c is the concentration, and l is the path length of the light through the solution.

-

Determine Kinetic Parameters: Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. The kcat can then be calculated using the equation kcat = Vmax / [E], where [E] is the final enzyme concentration.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the mechanism of action of this compound.

Caption: Catalytic cycle of chymotrypsin with this compound.

Caption: Experimental workflow for chymotrypsin kinetic assay.

Caption: Signal generation pathway for this compound assay.

References

- 1. The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis and Methanolysis of Acetyl-L-phenylalanine Methyl Ester. Evidence for the Specific Binding of Water on the Enzyme Surface1 | Scilit [scilit.com]

- 2. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (Chymotrypsin Substrate, colorimetric) - Echelon Biosciences [echelon-inc.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. A new chymotrypsin-like serine protease involved in dietary protein digestion in a primitive animal, Scorpio maurus: purification and biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The specificity of chymotrypsin. A statistical analysis of hydrolysis data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Suc-Gly-Gly-Phe-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-Glycyl-Glycyl-Phenylalanine-p-nitroanilide (Suc-Gly-Gly-Phe-pNA) is a synthetic oligopeptide and chromogenic substrate extensively utilized in biochemical and pharmaceutical research.[1] Its specific amino acid sequence and the terminal p-nitroanilide (pNA) group make it a valuable tool for the sensitive detection of proteolytic activity, particularly for serine proteases like chymotrypsin.[1][2][3] Cleavage of the amide bond between the phenylalanine and the pNA moiety by an appropriate enzyme releases the yellow-colored p-nitroaniline, which can be readily quantified spectrophotometrically.[2][3] This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant protocols for this compound.

Core Chemical Properties

This compound is a well-characterized compound with defined physicochemical properties crucial for its application in enzymatic assays.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₅N₅O₈ | [1][2] |

| Molecular Weight | 499.47 g/mol | [2][4] |

| CAS Number | 68982-90-1 | [1][2][3] |

| Appearance | White to faint yellow powder | [5] |

| Purity | ≥98% - ≥99% (by TLC) | [1][5] |

| Melting Point | 209 - 211 °C | [1] |

| Km for Chymotrypsin | 1.6 mM | [4][6] |

Solubility and Stability

Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible experimental results.

| Parameter | Recommendation | Reference |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [5] |

| Soluble in acetic acid (20 mg/mL) | ||

| Storage (Lyophilized) | Store desiccated at ≤ -20°C for long-term stability. | [1] |

| Storage (in Solution) | Store DMSO stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stable for over 2 years when stored properly. | [5] |

Enzymatic Hydrolysis of this compound

The primary application of this compound is as a substrate for chymotrypsin and other related proteases. The enzymatic reaction follows Michaelis-Menten kinetics, where the enzyme (E) binds to the substrate (S) to form an enzyme-substrate complex (ES), which then catalyzes the conversion of the substrate into a product (P), in this case, the cleaved peptide and p-nitroaniline.

Experimental Protocols

Preparation of Stock and Working Solutions

A generalized workflow for the preparation and use of this compound in an enzymatic assay is depicted below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Biosynth [biosynth.com]

- 3. This compound (Chymotrypsin Substrate, colorimetric) - Echelon Biosciences [echelon-inc.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. tribioscience.com [tribioscience.com]

- 6. medchemexpress.com [medchemexpress.com]

Suc-Gly-Gly-Phe-pNA molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the biochemical tool, N-Succinyl-Glycyl-Glycyl-Phenylalanine p-nitroanilide (Suc-Gly-Gly-Phe-pNA). It serves as a crucial substrate for assaying chymotrypsin and other proteases with similar specificities. This document outlines its core properties, a detailed experimental protocol for its use in enzyme activity assays, and a visual representation of the experimental workflow.

Core Properties of this compound

This compound is a synthetic tetrapeptide derivative that is widely used as a chromogenic substrate in biochemical assays. Its specificity for chymotrypsin allows for the reliable determination of this enzyme's activity in various samples.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for preparing solutions of known concentrations and for various biochemical calculations.

| Property | Value | References |

| Molecular Formula | C₂₃H₂₅N₅O₈ | [1][2][3][4][5][6] |

| Molecular Weight | 499.47 g/mol | [1][3][4][5][6] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO | [5] |

Enzymatic Assay of Chymotrypsin using this compound

The following section provides a detailed protocol for a typical chymotrypsin activity assay. The principle of this assay is the enzymatic hydrolysis of the amide bond between the phenylalanine residue of the substrate and the p-nitroaniline group. The release of p-nitroaniline (pNA), a yellow chromophore, is monitored spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the chymotrypsin activity.

Experimental Protocol

Materials:

-

This compound

-

Chymotrypsin (e.g., from bovine pancreas)

-

Tris buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 20 mM CaCl₂)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader or spectrophotometer capable of reading at 405 nm

-

96-well microplates or cuvettes

-

Purified water

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution (e.g., 20 mM): Dissolve an appropriate amount of this compound in DMSO to create a stock solution. This solution should be stored at -20°C.

-

Working Substrate Solution: Dilute the substrate stock solution with the Tris buffer to the desired final concentration (e.g., 1 mM). It is crucial to prepare this solution fresh before each experiment.

-

Enzyme Solution: Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl). Further dilute the stock solution with the assay buffer to achieve a concentration that results in a linear rate of absorbance change over time. The optimal concentration should be determined empirically.

-

-

Assay Execution (96-well plate format):

-

Add a specific volume of the working substrate solution to each well of the microplate (e.g., 180 µL).

-

To initiate the enzymatic reaction, add a small volume of the diluted enzyme solution to each well (e.g., 20 µL).

-

Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 25°C or 37°C).

-

Monitor the increase in absorbance at 405 nm over a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

-

The enzymatic activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the cuvette or the well.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the chymotrypsin activity assay using this compound.

Caption: Workflow for Chymotrypsin Activity Assay.

References

Principle of Chymotrypsin Assay Using Suc-Gly-Gly-Phe-pNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the enzymatic assay of chymotrypsin using the chromogenic substrate N-Succinyl-Glycyl-Glycyl-L-Phenylalanine-p-nitroanilide (Suc-Gly-Gly-Phe-pNA). This assay is a fundamental tool for studying chymotrypsin kinetics, screening for inhibitors, and characterizing the enzymatic activity in various biological samples.

Core Principle: Enzymatic Hydrolysis and Chromogenic Detection

The chymotrypsin assay using this compound is based on a straightforward enzymatic reaction that results in a quantifiable color change. Chymotrypsin, a serine protease, specifically recognizes and cleaves the peptide bond on the C-terminal side of aromatic amino acids, such as phenylalanine.

The substrate, this compound, is a synthetic tetrapeptide that mimics the natural cleavage site of chymotrypsin. The C-terminus of the phenylalanine residue is linked to a p-nitroaniline (pNA) molecule. In its intact form, the substrate is colorless. Upon enzymatic cleavage by chymotrypsin, p-nitroaniline is released.[1][2] The liberated p-nitroaniline has a distinct yellow color and exhibits strong absorbance at a wavelength of 405 nm.[1][2][3] The rate of p-nitroaniline formation, measured as the increase in absorbance at 405 nm over time, is directly proportional to the chymotrypsin activity under initial velocity conditions.[3]

The enzymatic reaction can be summarized as follows:

This compound (colorless) + H₂O ---(Chymotrypsin)---> Suc-Gly-Gly-Phe (colorless) + p-nitroaniline (yellow)

This colorimetric assay provides a simple, sensitive, and continuous method to monitor chymotrypsin activity.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the chymotrypsin assay using this compound. These values are essential for experimental design and data analysis.

| Parameter | Value | Conditions | Notes |

| Substrate | N-Succinyl-Glycyl-Glycyl-L-Phenylalanine-p-nitroanilide (this compound) | - | Chromogenic substrate for chymotrypsin.[1][2][4][5] |

| Molecular Weight of Substrate | 499.47 g/mol | - | |

| Enzyme | α-Chymotrypsin | Typically pH 7.8-8.3, 25-37°C | A serine protease that cleaves peptide bonds after aromatic amino acids. |

| Product (Chromophore) | p-nitroaniline (pNA) | - | Yellow-colored product measured spectrophotometrically. |

| Wavelength of Maximum Absorbance (λmax) for pNA | ~405 nm | Varies slightly with buffer composition and pH. | The most common wavelength for measurement.[1][2][3] |

| Molar Extinction Coefficient (ε) of p-nitroaniline | 9,960 M⁻¹cm⁻¹ | at 405 nm | This value can be used to convert the rate of change in absorbance to the rate of product formation in molar concentration.[6] Another source reports a value of 9,500 M⁻¹cm⁻¹ at 405 nm. It is crucial to either determine this value experimentally under the specific assay conditions or use a well-established value for the given buffer system. |

| Michaelis-Menten Constant (Km) | 1.6 mM | - | Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[4][5] |

Experimental Protocols

This section provides a detailed methodology for performing the chymotrypsin assay using this compound. The protocol can be adapted for various applications, including enzyme kinetics and inhibitor screening.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂. Calcium ions are known to stabilize chymotrypsin.

-

Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin (from bovine pancreas) in 1 mM HCl. The concentration should be determined based on the specific activity of the enzyme lot. For a typical assay, a final concentration in the nanomolar range is appropriate. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Substrate Stock Solution (this compound): Prepare a 100 mM stock solution in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-dimethylformamide (DMF) as the substrate has limited solubility in aqueous solutions. Store the stock solution at -20°C, protected from light.

-

Stopping Reagent (for endpoint assays): 30% (v/v) Acetic Acid. This is used to stop the enzymatic reaction by lowering the pH.

Assay Procedure (Kinetic Assay in a 96-well plate)

-

Prepare the Reaction Mixture: In each well of a clear, flat-bottom 96-well plate, add the following in order:

-

Assay Buffer

-

Chymotrypsin solution (diluted in Assay Buffer to the desired final concentration)

-

For inhibitor screening, add the inhibitor solution at this step and pre-incubate with the enzyme for a specified time (e.g., 10-15 minutes) at the assay temperature.

-

-

Equilibrate: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the Reaction: Add the substrate solution (diluted from the stock solution into the Assay Buffer to the desired final concentrations) to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Measure Absorbance: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a duration sufficient to obtain a linear initial rate (typically 5-10 minutes).

-

Data Analysis:

-

Plot the absorbance at 405 nm against time for each reaction.

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔA/min).

-

Convert the rate of change in absorbance (ΔA/min) to the rate of product formation (in M/min) using the Beer-Lambert law: V₀ (M/min) = (ΔA/min) / (ε × l) where:

-

ε is the molar extinction coefficient of p-nitroaniline (e.g., 9,960 M⁻¹cm⁻¹).[6]

-

l is the path length of the light in the well (in cm). For a 96-well plate, this needs to be determined or provided by the instrument manufacturer.

-

-

Endpoint Assay Procedure

-

Follow steps 1 and 2 of the kinetic assay protocol.

-

Initiate the reaction by adding the substrate solution.

-

Incubate the reaction for a fixed period (e.g., 15-30 minutes) at the assay temperature.

-

Stop the reaction by adding the stopping reagent (e.g., 50 µL of 30% acetic acid) to each well.

-

Measure the final absorbance at 405 nm.

-

The net absorbance (after subtracting the blank) is proportional to the amount of product formed.

Mandatory Visualizations

Enzymatic Reaction and Detection Principle

Caption: Enzymatic cleavage of this compound by chymotrypsin and subsequent detection.

Experimental Workflow for Chymotrypsin Inhibitor Screening

Caption: A typical workflow for screening chymotrypsin inhibitors using a chromogenic assay.

References

Detecting Protease Activity with Suc-Gly-Gly-Phe-pNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate N-Succinyl-Glycyl-Glycyl-L-Phenylalanine-p-nitroanilide (Suc-Gly-Gly-Phe-pNA) for the detection and quantification of protease activity, with a primary focus on chymotrypsin. This document details the underlying principles, experimental protocols, and applications in research and drug discovery.

Introduction: The Principle of Chromogenic Protease Assays

This compound is a synthetic peptide substrate designed for the specific and sensitive measurement of chymotrypsin and other related serine proteases. The core principle of this assay lies in the enzymatic cleavage of the peptide bond between the phenylalanine (Phe) residue and the p-nitroaniline (pNA) moiety. Upon hydrolysis by a protease with chymotrypsin-like specificity, the colorless substrate releases p-nitroaniline, a yellow chromophore. The rate of pNA release is directly proportional to the enzymatic activity and can be quantified by measuring the increase in absorbance at 405 nm.[1][2]

The specificity of this compound is conferred by the phenylalanine residue at the P1 position, which fits into the hydrophobic S1 binding pocket of chymotrypsin.[3] Chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[3]

Mechanism of Action

Chymotrypsin is a serine protease that catalyzes the hydrolysis of peptide bonds through a well-characterized mechanism involving a catalytic triad of serine, histidine, and aspartate residues in its active site.[4] The hydrolysis of this compound proceeds via a two-step "ping-pong" mechanism:

-

Acylation: The serine-195 residue in the active site of chymotrypsin acts as a nucleophile, attacking the carbonyl group of the phenylalanine residue in the substrate. This forms a tetrahedral intermediate which then collapses, releasing the p-nitroaniline and forming a transient acyl-enzyme intermediate.

-

Deacylation: A water molecule enters the active site and, activated by the histidine-57 residue, hydrolyzes the acyl-enzyme intermediate. This regenerates the active enzyme and releases the succinyl-glycyl-glycyl-phenylalanine peptide.

The continuous release of the yellow p-nitroaniline allows for a real-time kinetic measurement of the protease activity.

References

The Prism of Discovery: An In-depth Technical Guide to Enzyme Kinetics with Chromogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and drug discovery, understanding the kinetics of enzymes is paramount. Enzymes, the biological catalysts of life, are central to countless physiological processes, making them prime targets for therapeutic intervention. This guide provides a comprehensive exploration of enzyme kinetics through the lens of a powerful and widely used technique: the chromogenic substrate assay. By harnessing the simplicity of color change, these assays offer a robust and accessible method for elucidating enzyme mechanisms, quantifying their activity, and screening for potential inhibitors.

This document will delve into the core principles of chromogenic assays, provide detailed experimental protocols for key enzyme classes, present quantitative kinetic data in a clear and comparative format, and illustrate critical workflows and pathways using detailed diagrams.

Core Principles of Chromogenic Enzyme Kinetic Assays

Chromogenic assays are a cornerstone of enzyme kinetics, relying on a simple yet elegant principle: an enzyme-catalyzed reaction that results in a colored product.[1] The substrate in these assays is a colorless molecule that, upon enzymatic modification, releases a chromophore—a molecule that absorbs light in the visible spectrum.[1] The rate of color formation is directly proportional to the rate of the enzymatic reaction, allowing for continuous and quantitative monitoring of enzyme activity using a spectrophotometer.[2][3]

The fundamental reaction can be summarized as:

Enzyme + Chromogenic Substrate (Colorless) → Enzyme-Substrate Complex → Enzyme + Product (Colored)

The intensity of the color produced is measured over time as an increase in absorbance at a specific wavelength. This data is then used to calculate the initial reaction velocity (V₀), a critical parameter in enzyme kinetics.

Michaelis-Menten Kinetics

The relationship between the initial velocity (V₀), the substrate concentration ([S]), and the key kinetic parameters—the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ)—is described by the Michaelis-Menten equation:[4][5]

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

-

Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[5] It is directly proportional to the enzyme concentration.

-

Kₘ is the substrate concentration at which the reaction rate is half of Vₘₐₓ.[5] It is an inverse measure of the enzyme's affinity for its substrate; a lower Kₘ indicates a higher affinity.

By measuring the initial velocities at various substrate concentrations, researchers can determine Vₘₐₓ and Kₘ, providing fundamental insights into the enzyme's catalytic efficiency.

Data Analysis

The Michaelis-Menten equation describes a hyperbolic curve. To simplify the determination of Kₘ and Vₘₐₓ, the data is often linearized using graphical methods such as the Lineweaver-Burk plot, which plots the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]). This double-reciprocal plot yields a straight line with the y-intercept representing 1/Vₘₐₓ and the x-intercept representing -1/Kₘ.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate enzyme kinetic studies. The following sections provide step-by-step protocols for chromogenic assays of several key enzyme classes.

Protease Assay using a p-Nitroanilide (pNA) Substrate

Proteases are enzymes that catalyze the breakdown of proteins and peptides.[2] Serine proteases, a major class of these enzymes, can be readily assayed using chromogenic substrates containing p-nitroaniline (pNA).[2] Upon cleavage of the peptide bond by the protease, the yellow-colored pNA is released and can be quantified by measuring the absorbance at 405 nm.[2]

Materials:

-

Purified protease

-

Chromogenic substrate stock solution (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Substrate Working Solutions: Create a series of substrate dilutions in the assay buffer from the stock solution.

-

Prepare Enzyme Solution: Dilute the purified protease in the assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Setup:

-

Add 50 µL of each substrate working solution to triplicate wells of the 96-well plate.

-

Include a "no-enzyme" control for each substrate concentration by adding 50 µL of assay buffer instead of the enzyme solution.

-

Include a "no-substrate" control containing the enzyme solution and assay buffer.

-

-

Initiate the Reaction: Add 50 µL of the diluted enzyme solution to each well (except the "no-enzyme" controls).

-

Data Acquisition: Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

-

Data Analysis:

-

For each substrate concentration, plot absorbance versus time.

-

Determine the initial velocity (V₀) from the linear portion of the curve (ΔAbs/min).

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 405 nm).

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)

Phosphatases are enzymes that remove phosphate groups from molecules. A common chromogenic substrate for many phosphatases is p-nitrophenyl phosphate (pNPP). The enzymatic hydrolysis of pNPP yields p-nitrophenol, which is yellow under alkaline conditions and can be measured at 405 nm.

Materials:

-

Purified phosphatase (e.g., Calf Intestinal Alkaline Phosphatase)

-

pNPP substrate solution

-

Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8 for alkaline phosphatase)

-

Stop solution (e.g., 3 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Substrate Working Solutions: Dilute the pNPP stock solution to various concentrations in the assay buffer.

-

Prepare Enzyme Solution: Dilute the phosphatase in assay buffer to a suitable working concentration.

-

Assay Setup:

-

Add 50 µL of each pNPP working solution to triplicate wells.

-

Include a "no-enzyme" blank for each substrate concentration.

-

-

Initiate the Reaction: Add 50 µL of the diluted enzyme solution to each well.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Stop the Reaction: Add 50 µL of the stop solution to each well to terminate the reaction and develop the color.

-

Data Acquisition: Measure the absorbance at 405 nm.

-

Data Analysis:

-

Subtract the absorbance of the "no-enzyme" blank from the corresponding sample wells.

-

Calculate the concentration of p-nitrophenol produced using a standard curve or the molar extinction coefficient (18,000 M⁻¹cm⁻¹ at pH > 9).

-

Calculate the initial velocity (V₀) and determine the kinetic parameters as described for the protease assay.

-

Acetylcholinesterase Assay using Ellman's Reagent

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. A widely used chromogenic assay for AChE is the Ellman's assay.[6] This method uses acetylthiocholine as a substrate. AChE hydrolyzes acetylthiocholine to thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound with an absorbance maximum at 412 nm.[6]

Materials:

-

Purified acetylcholinesterase

-

Acetylthiocholine iodide (ATCI) substrate solution

-

DTNB solution

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagent Mix: Prepare a fresh reaction mixture containing the assay buffer and DTNB.

-

Prepare Substrate Working Solutions: Prepare a series of ATCI dilutions in the assay buffer.

-

Prepare Enzyme Solution: Dilute the AChE in the assay buffer.

-

Assay Setup:

-

Add 150 µL of the reagent mix to each well.

-

Add 25 µL of each ATCI working solution to triplicate wells.

-

Include appropriate blank controls.

-

-

Initiate the Reaction: Add 25 µL of the diluted enzyme solution to each well.

-

Data Acquisition: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of TNB formation from the linear portion of the absorbance versus time plot.

-

Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm) to determine the reaction velocity.

-

Determine Kₘ and Vₘₐₓ as previously described.

-

α-Glucosidase Assay using p-Nitrophenyl-α-D-glucopyranoside

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates.[7] Its activity can be measured using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside.[7] The enzyme hydrolyzes the substrate to release p-nitrophenol, which is quantified at 405 nm.[7]

Materials:

-

Purified α-glucosidase

-

p-Nitrophenyl-α-D-glucopyranoside substrate solution

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.8)

-

Stop solution (e.g., 0.2 M Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Substrate Working Solutions: Create a range of substrate concentrations in the assay buffer.

-

Prepare Enzyme Solution: Dilute the α-glucosidase in the assay buffer.

-

Assay Setup:

-

Add 50 µL of the enzyme solution to triplicate wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate the Reaction: Add 50 µL of the respective substrate working solution to each well.

-

Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20 minutes).

-

Stop the Reaction: Add 100 µL of the stop solution to each well.

-

Data Acquisition: Measure the absorbance at 405 nm.

-

Data Analysis: Determine the kinetic parameters as described in the previous protocols.

Quantitative Data Summary

The following tables summarize representative kinetic parameters for various enzymes with their corresponding chromogenic substrates. It is important to note that these values can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition, and enzyme source).

Table 1: Kinetic Parameters for Proteases with Chromogenic Substrates

| Protease | Chromogenic Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Source |

| Trypsin (bovine) | Nα-Benzoyl-L-arginine 4-nitroanilide | ~20-100 | Varies with purity | [8] |

| Chymotrypsin (bovine) | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | ~50-200 | Varies with purity | [9] |

| Plasmin (human) | H-D-Val-Leu-Lys-pNA (S-2251) | 280 | - | [8] |

| Plasma Kallikrein (human) | H-D-Pro-Phe-Arg-pNA (S-2302) | 200 | - | [8] |

| Urokinase (human) | Z-Gly-Gly-Arg-pNA (S-2444) | 120 | - | [8] |

Table 2: Kinetic Parameters for Phosphatases with p-Nitrophenyl Phosphate (pNPP)

| Phosphatase | pH | Kₘ (mM) | Vₘₐₓ (µmol/min/unit) | Source |

| Calf Intestinal Alkaline Phosphatase | 9.5 (Glycine-NaOH buffer) | 0.4 | 1.6 | [10] |

| Calf Intestinal Alkaline Phosphatase | 11.0 (Tris-HCl buffer) | 0.76 | 3.12 | [10] |

| E. coli Alkaline Phosphatase (wild-type) | - | ~0.04 | ~1.8-fold higher than mutants | [11] |

| Human Liver Alkaline Phosphatase | Varies with buffer | 0.1-0.5 | Varies with buffer | [12] |

Table 3: Kinetic Parameters for Acetylcholinesterase with Acetylthiocholine Iodide

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg protein) | Source |

| Human Erythrocyte | 0.124 | 0.980 | [13] |

| Human Erythrocyte | 0.08 | - | [14] |

Table 4: Kinetic Parameters for α-Glucosidase with p-Nitrophenyl-α-D-glucopyranoside

| Enzyme Source | Kₘ (mM) | Source |

| Human Seminal Plasma (Maltase) | 2.92 | [4] |

| Baker's Yeast | - |

Enzyme Inhibition Assays

A primary application of enzyme kinetics in drug development is the screening and characterization of enzyme inhibitors. Chromogenic assays provide a high-throughput and quantitative method for this purpose.

Types of Inhibition:

-

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Kₘ but does not affect Vₘₐₓ.

-

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases Vₘₐₓ but does not affect Kₘ.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vₘₐₓ and Kₘ.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This affects both Vₘₐₓ and Kₘ.

The inhibitor constant (Kᵢ) is a measure of the inhibitor's potency and represents the concentration of inhibitor required to produce 50% inhibition.

Protocol for Inhibitor Screening and IC₅₀ Determination

Procedure:

-

Prepare Reagents: As per the specific enzyme assay protocol. Prepare a stock solution of the test inhibitor.

-

Assay Setup:

-

Perform the enzyme assay at a fixed substrate concentration (typically at or near the Kₘ value).

-

Add varying concentrations of the inhibitor to the reaction wells.

-

Include a "no-inhibitor" control (enzyme, substrate, and buffer) and a "no-enzyme" blank.

-

-

Data Acquisition and Analysis:

-

Measure the reaction rates for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the "no-inhibitor" control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.

-

Table 5: Representative Inhibitor Constants (Kᵢ) and IC₅₀ Values

| Enzyme | Inhibitor | Inhibition Type | Kᵢ (nM) | IC₅₀ (nM) | Source |

| Acetylcholinesterase (human erythrocyte) | Phenserine | Non-competitive | 48 | 45.3 | [13] |

| Acetylcholinesterase (human erythrocyte) | Tolserine | Partial non-competitive | 4.69 | 8.13 | [14] |

| α-Glucosidase | Thiazolidine-2,4-dione derivative | - | - | 5,440 - 50,450 | [15] |

| α-Glucosidase | Acarbose (standard) | - | - | 817,380 | [15] |

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and a representative signaling pathway where these enzymatic assays are relevant.

Caption: Workflow for determining Michaelis-Menten kinetic parameters using a chromogenic substrate assay.

Caption: Standard workflow for determining the IC₅₀ of an enzyme inhibitor.

Caption: Role of Acetylcholinesterase (AChE) in a cholinergic synapse and the mechanism of its inhibition.

Troubleshooting Common Issues

While chromogenic assays are generally robust, several factors can lead to inaccurate or inconsistent results.

Table 6: Troubleshooting Guide for Chromogenic Enzyme Assays

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or low signal | - Inactive enzyme | - Use a fresh enzyme preparation. - Ensure proper storage conditions. |

| - Incorrect buffer pH or composition | - Verify the pH of the buffer at the assay temperature. - Check for interfering substances in the buffer. | |

| - Substrate degradation | - Prepare fresh substrate solutions. - Protect light-sensitive substrates from light. | |

| - Incorrect wavelength setting | - Confirm the correct wavelength for the chromophore. | |

| High background | - Spontaneous substrate hydrolysis | - Run a "no-enzyme" control and subtract its absorbance. - Optimize assay conditions (e.g., pH) to minimize non-enzymatic hydrolysis. |

| - Contaminating enzymes in the sample | - Purify the enzyme of interest. - Use specific inhibitors for contaminating enzymes if known. | |

| - Precipitated reagent | - Ensure all reagents are fully dissolved. - Centrifuge samples to remove any precipitates. | |

| Non-linear reaction rate | - Substrate depletion | - Use a lower enzyme concentration or a shorter reaction time. |

| - Enzyme instability | - Add stabilizing agents (e.g., BSA) to the buffer. - Perform the assay at a lower temperature. | |

| - Product inhibition | - Analyze only the initial, linear phase of the reaction. | |

| High variability between replicates | - Pipetting errors | - Use calibrated pipettes. - Prepare a master mix of reagents to minimize pipetting steps. |

| - Temperature fluctuations | - Ensure the microplate is uniformly heated. - Pre-incubate reagents at the assay temperature. | |

| - Edge effects in the microplate | - Avoid using the outer wells of the plate. - Ensure proper sealing of the plate to prevent evaporation. |

Conclusion

Chromogenic substrate assays represent a powerful and versatile tool in the arsenal of researchers and drug development professionals. Their simplicity, sensitivity, and amenability to high-throughput screening make them ideal for a wide range of applications, from fundamental characterization of enzyme kinetics to the discovery of novel therapeutic agents. By understanding the core principles, adhering to detailed protocols, and being mindful of potential pitfalls, researchers can leverage these assays to unlock critical insights into the complex and dynamic world of enzymes. This guide provides a solid foundation for the successful implementation and interpretation of chromogenic enzyme kinetic assays, paving the way for new discoveries and advancements in science and medicine.

References

- 1. Enzyme Kinetics Analysis: An online tool for analyzing enzyme initial rate data and teaching enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzyme Kinetics Data Fitting Software | KinTek Explorer [kintekexplorer.com]

- 4. P-Nitrophenol-alpha-D-glucopyranoside as substrate for measurement of maltase activity in human semen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Curve-fitting Software (enzymkinetics, BestCurvFit, EZ-Fit, Perrella), Nonlinear Least squares, nonlinear minimization, robust, optimization, variable metric, Gauss-Newton, Levenberg-Marquardt [enzymkinetics.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Substrate-induced Changes in Protease Active Site Conformation Impact on Subsequent Reactions with Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. AID 1416317 - Inhibition of alpha-glucosidase (unknown origin) using p-nitrophenyl alpha-D-glucopyranoside as substrate preincubated for 15 mins followed by substrate addition measured after 30 mins by spectrophotometric method - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Suc-Gly-Gly-Phe-pNA for Protease Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chromogenic protease substrate N-Succinyl-Glycyl-Glycyl-Phenylalanine-p-nitroanilide (Suc-Gly-Gly-Phe-pNA). It includes details on suppliers, purity specifications, experimental protocols for enzyme activity assays, and its application in studying cellular signaling pathways.

Supplier and Purity Information

This compound is a well-established substrate for chymotrypsin and other proteases that exhibit chymotrypsin-like activity. It is commercially available from various suppliers with high purity levels suitable for sensitive enzymatic assays. The quality and purity of the substrate are critical for obtaining accurate and reproducible results. Below is a summary of supplier information and their stated purity specifications.

| Supplier | Purity Specification | Method | CAS Number | Molecular Weight |

| Chem-Impex | ≥ 99% | TLC | 68982-90-1 | 499.48 |

| AdooQ Bioscience | >99% | HPLC | 68982-90-1 | 499.47 |

| Sigma-Aldrich | ≥98% | TLC | 68982-90-1 | 499.47 |

| Echelon Biosciences | >96% | Not Specified | 68982-90-1 | 499.17 |

| Abcam | >95% | Not Specified | 68982-90-1 | 499.47 |

| MedChemExpress | Not Specified | Not Specified | 68982-90-1 | 499.47 |

| Biosynth | Not Specified | Not Specified | 68982-90-1 | 499.47 |

Principle of Detection

This compound is a chromogenic substrate. The enzymatic cleavage of the amide bond between the phenylalanine residue and the p-nitroanilide (pNA) moiety releases the pNA molecule. Free pNA has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under defined assay conditions.

Experimental Protocols

This section provides a detailed methodology for a standard chymotrypsin activity assay using this compound. This protocol can be adapted for other proteases with similar substrate specificity and for inhibitor screening purposes.

Materials and Reagents

-

This compound

-

Chymotrypsin (from bovine pancreas)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Calcium chloride (CaCl₂)

-

96-well microplate, clear flat-bottom

-

Microplate reader with absorbance measurement capabilities at 405 nm

-

Incubator or temperature-controlled plate reader (37°C)

Preparation of Solutions

3.2.1. Substrate Stock Solution (e.g., 20 mM)

-

Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

-

Dissolve the required amount of this compound in anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

3.2.2. Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

-

Dissolve the appropriate amount of Tris base and CaCl₂ in deionized water.

-

Adjust the pH to 8.0 with HCl.

-

Bring the final volume to the desired amount with deionized water.

-

Filter the buffer through a 0.22 µm filter.

3.2.3. Enzyme Working Solution

-

Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl₂) at a concentration of 1 mg/mL.

-

On the day of the experiment, prepare a fresh working solution by diluting the stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate during the measurement period.

Assay Procedure

-

Prepare the Reaction Mixture: In each well of a 96-well microplate, add the components in the following order:

-

Assay Buffer

-

Enzyme working solution (or inhibitor and then enzyme for inhibition studies)

-

Substrate working solution (diluted from the stock solution in assay buffer)

A typical final reaction volume is 200 µL. Include appropriate controls such as a "no enzyme" blank (substitute enzyme with assay buffer) and a "no substrate" control.

-

-

Initiate the Reaction: The reaction is typically initiated by the addition of the substrate.

-

Incubation and Measurement:

-

Immediately place the microplate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes. Ensure that the reaction rate is linear during the measurement window.

-

Data Analysis

-

Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

-

Calculate Enzyme Activity: The enzyme activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔAbs/min) / (ε * l * [E])

Where:

-

ΔAbs/min is the rate of change in absorbance at 405 nm.

-

ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~8,800 M⁻¹cm⁻¹).

-

l is the path length of the sample in the microplate well (in cm).

-

[E] is the concentration of the enzyme in the assay in mg/mL.

-

Signaling Pathways and Experimental Workflows

While this compound is primarily a tool for in vitro enzyme characterization, the activity of proteases like chymotrypsin is integral to certain cellular signaling processes.

Chymotrypsin-Mediated PAR2 Signaling Pathway

Recent research has shown that chymotrypsin can act as a signaling molecule by activating Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor.[1][2] This interaction initiates a downstream signaling cascade. The activity of chymotrypsin in a biological sample, which can be measured using this compound, may therefore be linked to the activation state of this pathway.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Suc-Gly-Gly-Phe-pNA Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of the chromogenic chymotrypsin substrate, N-Succinyl-Glycyl-Glycyl-Phenylalanine-p-nitroanilide (Suc-Gly-Gly-Phe-pNA), using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of enzymatic assays.

Introduction

This compound is a synthetic peptide substrate employed in the colorimetric assay of chymotrypsin and other related proteases.[1][2] Enzymatic cleavage of the amide bond between the phenylalanine residue and the p-nitroaniline (pNA) moiety results in the release of the chromophore pNA. The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.[1] The preparation of a stable and accurately concentrated stock solution is a critical first step for reliable kinetic studies and inhibitor screening.

Materials and Reagents

| Reagent/Material | Recommended Grade/Type |

| This compound | ≥99% purity[3] |

| Dimethyl sulfoxide (DMSO) | Anhydrous (≤0.02% water) |

| Analytical Balance | Readability to 0.01 mg |

| Pipettors and Pipette Tips | Calibrated, various volumes |

| Vortex Mixer | Standard laboratory model |

| Microcentrifuge Tubes | 1.5 mL or 2.0 mL, sterile |

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation of a this compound stock solution.

| Parameter | Value | Source(s) |

| Molecular Weight | 499.47 g/mol | [2][4][5] |

| Recommended Solvent | Anhydrous DMSO | [6] |

| Typical Stock Concentration Range | 10 - 50 mM | Inferred from similar compounds[6] |

| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) | [7] |

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of this compound in anhydrous DMSO.

-

Equilibrate Reagents: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[7]

-

Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

Mass (mg) = 10 mM x 1 mL x 499.47 g/mol / 1000 = 4.99 mg

-

Weighing the Peptide:

-

Tare a clean, dry microcentrifuge tube on an analytical balance.

-

Carefully weigh 4.99 mg of this compound into the tared tube.

-

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the peptide.

-

Vortex the tube for 1-2 minutes, or until the peptide is completely dissolved. The resulting solution should be clear and pale yellow.

-

If dissolution is difficult, gentle warming of the solution to 37°C or brief sonication can be employed.[6]

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL).

-

Store the aliquots in tightly sealed microcentrifuge tubes at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[7] Protect the solution from light.

-

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing the stock solution and the enzymatic reaction pathway.

Caption: A step-by-step workflow for the preparation of this compound stock solution.

Caption: The enzymatic reaction pathway showing the cleavage of this compound by chymotrypsin.

Troubleshooting and Best Practices

-

Precipitation upon Dilution: When diluting the DMSO stock solution into an aqueous assay buffer, precipitation may occur. To mitigate this, add the DMSO stock dropwise to the vigorously stirring buffer.[6] Maintaining a final DMSO concentration of 1-5% (v/v) in the assay can also help maintain solubility.[6]

-

Use of Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the peptide.[8] Always use fresh, anhydrous DMSO for the preparation of the stock solution.

-

Working Solution Stability: Aqueous solutions of p-nitroanilide substrates can be prone to spontaneous hydrolysis. It is recommended to prepare the aqueous working solution fresh on the day of the experiment and keep it on ice to minimize degradation.[7]

-